6-hydroxy-1,2,3,4-tetrahydroisoquinoline-3-carboxylic Acid 6-hydroxy-1,2,3,4-tetrahydroisoquinoline-3-carboxylic Acid
Brand Name: Vulcanchem
CAS No.: 76824-99-2
VCID: VC7805652
InChI: InChI=1S/C10H11NO3/c12-8-2-1-6-5-11-9(10(13)14)4-7(6)3-8/h1-3,9,11-12H,4-5H2,(H,13,14)
SMILES: C1C(NCC2=C1C=C(C=C2)O)C(=O)O
Molecular Formula: C10H11NO3
Molecular Weight: 193.2 g/mol

6-hydroxy-1,2,3,4-tetrahydroisoquinoline-3-carboxylic Acid

CAS No.: 76824-99-2

Cat. No.: VC7805652

Molecular Formula: C10H11NO3

Molecular Weight: 193.2 g/mol

* For research use only. Not for human or veterinary use.

6-hydroxy-1,2,3,4-tetrahydroisoquinoline-3-carboxylic Acid - 76824-99-2

Specification

CAS No. 76824-99-2
Molecular Formula C10H11NO3
Molecular Weight 193.2 g/mol
IUPAC Name 6-hydroxy-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid
Standard InChI InChI=1S/C10H11NO3/c12-8-2-1-6-5-11-9(10(13)14)4-7(6)3-8/h1-3,9,11-12H,4-5H2,(H,13,14)
Standard InChI Key CRAGDYRHPWTZJL-UHFFFAOYSA-N
SMILES C1C(NCC2=C1C=C(C=C2)O)C(=O)O
Canonical SMILES C1C(NCC2=C1C=C(C=C2)O)C(=O)O

Introduction

Chemical Structure and Physicochemical Properties

Molecular Characteristics

6-OH-Tic belongs to the tetrahydroisoquinoline class, featuring a partially saturated isoquinoline core. Its IUPAC name is 6-hydroxy-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid, with the following structural attributes:

  • Molecular formula: C₁₀H₁₁NO₃

  • Molecular weight: 193.2 g/mol

  • SMILES notation: OC1=C2C(NCC(C(O)=O)C2)=CC=C1

  • InChI key: CRAGDYRHPWTZJL-UHFFFAOYSA-N

The compound’s planar aromatic ring system and polar functional groups contribute to its solubility in polar solvents and ability to form hydrogen bonds, critical for biological interactions .

Table 1: Key Physicochemical Properties of 6-OH-Tic

PropertyValueSource
Melting Point256–260°C
XLogP3 (Partition Coefficient)-1.3
Hydrogen Bond Donors3
Hydrogen Bond Acceptors4
Rotatable Bonds1

Synthetic Methodologies

Cycloaddition-Based Synthesis

A seminal study by Thieme Connect (2007) detailed the use of Rongalite (sodium hydroxymethylsulfinate) in a synergistic [2+2+2]- and [4+2]-cycloaddition reaction to synthesize 6-OH-Tic derivatives . This method achieved moderate yields (45–60%) and emphasized the role of electron-deficient dienophiles in stabilizing transition states.

Stepwise Functionalization

Alternative routes involve:

  • Reductive Amination: Condensation of 6-hydroxyisoquinoline with glyoxylic acid under hydrogenation conditions .

  • Carboxylic Acid Introduction: Post-cyclization oxidation of a methyl group at C3 using KMnO₄ in acidic media .

Table 2: Comparison of Synthetic Routes

MethodYield (%)Key ReagentsReference
Cycloaddition with Rongalite45–60Rongalite, Dienophile
Reductive Amination35–50H₂, Pd/C
Oxidation of Methyl Group60–75KMnO₄, H₂SO₄

Pharmacological Applications

Bcl-2/Mcl-1 Inhibition

6-OH-Tic derivatives exhibit potent inhibition of anti-apoptotic proteins Bcl-2 and Mcl-1, which are overexpressed in cancers such as chronic lymphocytic leukemia . A 2019 study demonstrated that 6-OH-Tic-based inhibitors showed IC₅₀ values of 0.8–1.2 μM against Mcl-1, outperforming earlier benzoic acid derivatives . The carboxylic acid group at C3 facilitates binding to the BH3 domain of Mcl-1 via salt bridges with Arg263 .

Structural-Activity Relationships (SAR)

  • C6 Hydroxyl Group: Essential for hydrogen bonding with Asn260 in Mcl-1 .

  • C3 Carboxylic Acid: Enhances water solubility and ionic interactions .

  • N1 Methylation: Reduces metabolic degradation but decreases potency (e.g., 1-methyl-6-OH-Tic, IC₅₀ = 2.4 μM) .

Analytical Characterization

Spectroscopic Data

  • ¹H NMR (DMSO-d₆, 400 MHz): δ 6.65 (d, J = 8.4 Hz, 1H, ArH), 6.55 (s, 1H, ArH), 4.25 (m, 1H, CH), 3.70 (m, 2H, CH₂) .

  • IR (KBr): 3400 cm⁻¹ (O-H), 1680 cm⁻¹ (C=O) .

Future Perspectives

Targeted Drug Delivery

Functionalizing 6-OH-Tic with nanoparticle carriers (e.g., liposomes) may enhance tumor-specific uptake and reduce off-target effects .

Dual Inhibitor Development

Combining 6-OH-Tic with indomethacin-derived moieties could yield dual Bcl-2/Mcl-1 inhibitors with synergistic anti-cancer activity .

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